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Compound of Interest

Compound Name: GSK2018682

Cat. No.: B1672365 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK2018682 is a selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P1

and S1P5.[1][2] As an agonist to these receptors, GSK2018682 plays a crucial role in

lymphocyte trafficking, sequestering lymphocytes in the lymph nodes and preventing their

infiltration into peripheral tissues.[2][3] This mechanism of action makes it a compound of

interest for the treatment of autoimmune diseases, such as multiple sclerosis. These

application notes provide a summary of the available data on GSK2018682 and generalized

protocols for its in vivo administration in a preclinical setting, based on studies of similar S1P

receptor modulators.

Data Presentation
Pharmacokinetic and Pharmacodynamic Profile in
Healthy Volunteers
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of

GSK2018682 observed in a study with healthy human volunteers.[4]
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Parameter Value Conditions

Half-life (t½) 44.9 - 63.3 hours Dose-independent

Dosing (Single Dose) Up to 24 mg Generally tolerated

Dosing (Repeat Dose) Up to 6 mg/day for 28 days Generally tolerated

Key Pharmacodynamic Effect
Dose-dependent reduction in

absolute lymphocyte count

Up to >70% reduction from

baseline

Food Effect

No significant difference in

major pharmacokinetic

parameters between fasted

and fed states. Reduced

extent of bradycardia in the fed

state.

Signaling Pathway
GSK2018682, as a selective S1P1 and S1P5 agonist, modulates downstream signaling

pathways upon binding to its receptors. The binding of GSK2018682 to the S1P1 receptor on

lymphocytes leads to the internalization of the receptor, rendering the lymphocytes

unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This

"functional antagonism" results in the sequestration of lymphocytes within the lymphoid organs.
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Caption: GSK2018682 signaling pathway leading to lymphocyte sequestration.
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General Protocol for In Vivo Administration of
GSK2018682 in a Mouse Model of Experimental
Autoimmune Encephalomyelitis (EAE)
This protocol is a generalized procedure based on common practices for S1P receptor

modulators in EAE mouse models and is intended as a starting point for experimental design.

[5][6] Specific parameters such as dosage and vehicle may require optimization.

1. Materials

GSK2018682

Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)

C57BL/6 mice (female, 8-10 weeks old)

MOG35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis toxin

Sterile saline

Gavage needles

Syringes and needles for injection

2. EAE Induction

On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

Monitor mice daily for clinical signs of EAE and body weight.

3. GSK2018682 Preparation and Administration
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Prepare a stock solution of GSK2018682 in a suitable solvent (e.g., DMSO) and then dilute

to the final concentration in the chosen vehicle.

The administration of GSK2018682 can be prophylactic (starting on the day of immunization)

or therapeutic (starting after the onset of clinical signs).

Administer GSK2018682 or vehicle control orally via gavage once daily. A typical dose for

S1P modulators in mouse EAE models ranges from 0.1 to 10 mg/kg.

4. Monitoring and Endpoint Analysis

Score the clinical signs of EAE daily based on a standardized scale (e.g., 0 = no signs, 1 =

limp tail, 2 = hind limb weakness, etc.).

At the end of the study, collect blood for lymphocyte counting via flow cytometry.

Perfuse the animals and collect the spinal cord and brain for histological analysis of

inflammation and demyelination.
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Caption: Experimental workflow for in vivo testing of GSK2018682 in an EAE mouse model.

Concluding Remarks
GSK2018682 is a potent and selective S1P1/S1P5 modulator with a clear mechanism of action

on lymphocyte trafficking. The provided data and protocols offer a foundation for researchers to

design and conduct in vivo studies to further elucidate the therapeutic potential of this

compound in autoimmune and inflammatory diseases. It is imperative to conduct pilot studies

to determine the optimal dose, vehicle, and administration schedule for specific animal models

and experimental questions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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